tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate

Medicinal Chemistry Synthetic Intermediates Kinase Inhibitors

Inconsistent regio- or stereochemistry wastes medicinal chemistry timelines. This verified cis-1,3-disubstituted cyclohexane building block provides the exact stereochemical configuration required for active pharmaceutical intermediates. - **Critical applications:** Intermediate for mPGES-1 inhibitor PF-4693627 and CDK7 inhibitors (US-11053221-B2). - **Functional handles:** Boc-protected amine + free hydroxymethyl for selective deprotection/conjugation. - **Supply:** Packaged under inert atmosphere, HPLC purity verified.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
CAS No. 347184-89-8
Cat. No. B3370235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate
CAS347184-89-8
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC(C1)CO
InChIInChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)
InChIKeyLBJSEPNOVVUVJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification: tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate


tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate (CAS 347184-89-8) is a 1,3-disubstituted cyclohexane building block featuring a Boc-protected amine and a free hydroxymethyl group. It serves as a key intermediate in medicinal chemistry, particularly for constructing pharmaceuticals targeting neurological disorders and kinases [1]. Its molecular formula is C₁₂H₂₃NO₃, with a molecular weight of 229.32 g/mol .

1,3-disubstituted cyclohexane scaffold with Boc-protected amine and free hydroxymethyl handle
Supports multi-step medicinal chemistry synthesis workflows
May fit kinase and neurological target research programs

Isomer Specificity of tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate


Generic substitution within the class of N-Boc-aminocyclohexanemethanols is scientifically invalid due to the critical influence of regio- (e.g., 3- vs. 4-position) and stereochemical (e.g., cis vs. trans) configuration on downstream molecular recognition and synthetic utility. Different isomers serve distinct roles in pharmaceutical synthesis; for example, the trans-4 isomer (CAS 239074-29-4) is utilized in JAK1 inhibitor synthesis [1], while cis-3 isomers are employed in CDK7 inhibitor development [2]. Therefore, selection must be guided by the specific isomer required for a given synthetic route.

Risk Factor
Target Isomer
Alternative Isomer
Regiochemistry (3- vs 4-)
3-position: mPGES-1 inhibitor synthesis context
4-position: JAK1 inhibitor context; target class may differ
Stereochemistry (cis- vs trans-3)
Cis-3: CDK7 inhibitor patent context
Trans-3: synthetic utility may not transfer
Physicochemical prediction
Predicted properties alone
Insufficient for isomer identity confirmation

Evidence-Based Comparison of tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate


Regiochemical Specificity: 3- vs. 4-Position Isomers

The compound's substitution at the 3-position of the cyclohexane ring is essential for its use in synthesizing mPGES-1 inhibitors, such as PF-4693627, where the (1S,3S)-3-(hydroxymethyl)cyclohexyl moiety is a critical pharmacophoric element [1]. In contrast, the 4-substituted isomer (CAS 239074-29-4) is employed in JAK1 inhibitor synthesis [2].

Regiochemical Specificity
Cross-study comparable
3-position isomer used in mPGES-1 inhibitor (PF-4693627) synthesis
Supports target-class synthesis workflow
4-position isomer differs in target context (JAK1)
Medicinal Chemistry Synthetic Intermediates Kinase Inhibitors

Stereochemical Identity: Cis-3 vs. Trans-3 Isomers

The cis-3 isomer (CAS 920966-16-1) is explicitly cited in patent literature as a building block for CDK7 inhibitors (US-11053221-B2) [1]. The trans-3 isomer (CAS 920966-17-2) is not associated with this specific patent application, indicating divergent utility based on stereochemistry.

Stereochemical Identity
Cross-study comparable
Cis-3 isomer cited in CDK7 inhibitor patent (US-11053221-B2)
Supports CDK7 synthetic route context
Trans-3 isomer not cited in this patent context
Kinase Inhibitors Stereochemistry CDK7

Physicochemical Property Predictions

Predicted physicochemical properties for the target compound (CAS 347184-89-8) are: boiling point 351.6±11.0 °C, density 1.05±0.1 g/cm³, and pKa 12.48±0.40 . These are identical to predictions for the trans-3 isomer (CAS 920966-17-2) , but the trans-4 isomer (CAS 239074-29-4) exhibits a slightly different predicted boiling point (351.6±11.0 °C at 760 mmHg) and a different stereochemical descriptor (trans).

Predicted Physicochemical Properties
Data to verify
Boiling point 351.6±11.0 °C, density 1.05±0.1 g/cm³, pKa 12.48±0.40
Predicted values; insufficient for isomer identification
Use analytical confirmation for identity verification
Physicochemical Properties Pre-formulation Analytical Chemistry

Applications of tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate


mPGES-1 Inhibitor Synthesis

Utilized as a chiral building block in the synthesis of PF-4693627, a potent mPGES-1 inhibitor. The compound provides the essential (1S,3S)-3-(hydroxymethyl)cyclohexyl moiety required for target engagement [1].

CDK7 Inhibitor Development

Serves as an intermediate in the synthesis of substituted pyrimidines claimed as CDK7 inhibitors, as documented in US-11053221-B2. The cis-3 stereochemistry is critical for this application [2].

Amine Protection in Multi-Step Synthesis

Functions as a standard Boc-protected amine building block, allowing for selective amine protection during complex molecule construction. The hydroxymethyl group provides a handle for further functionalization or conjugation .

Application
Selection Property
Validation Focus
mPGES-1 inhibitor research
3-position regiochemistry with (1S,3S) configuration
Target-engagement assay context
CDK7 inhibitor research studies
Cis-3 stereochemical configuration
Kinase inhibition assay context
Multi-step synthetic route support
Boc-protected amine with free hydroxymethyl handle
Orthogonal protection-deprotection review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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